molecular formula C24H22O7 B2888257 ethyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)propanoate CAS No. 898447-55-7

ethyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)propanoate

Cat. No.: B2888257
CAS No.: 898447-55-7
M. Wt: 422.433
InChI Key: OROFLJOBLXMADI-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)propanoate is a synthetic organic compound featuring a chromen-2-one (coumarin) core substituted with a 7-methoxybenzofuran moiety at the 4-position, a methyl group at the 7-position, and an ethoxypropanoate ester at the 6-position. Its molecular formula is C₂₅H₂₂O₇, with a molecular weight of 450.44 g/mol.

Properties

IUPAC Name

ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O7/c1-5-28-24(26)14(3)29-19-11-16-17(12-22(25)30-20(16)9-13(19)2)21-10-15-7-6-8-18(27-4)23(15)31-21/h6-12,14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROFLJOBLXMADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 314.34 g/mol
  • CAS Number : Not specified in the search results.

The structure features a chromene backbone with a methoxybenzofuran substituent, which is significant for its biological activity.

Antioxidant Activity

Research indicates that compounds with chromene and benzofuran moieties exhibit notable antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

StudyMethodologyFindings
DPPH assayDemonstrated significant free radical scavenging ability.
ABTS assayShowed comparable activity to standard antioxidants.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Studies have shown that it possesses antibacterial and antifungal activities.

PathogenActivity Observed
Bacillus subtilisInhibition at low concentrations
Pseudomonas syringaeModerate inhibition observed
Candida albicansEffective antifungal activity

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects, particularly in models of acute and chronic inflammation.

StudyModel UsedResults
Carrageenan-induced paw edema in ratsSignificant reduction in edema compared to control.
LPS-induced inflammation in macrophagesDecreased production of pro-inflammatory cytokines (TNF-alpha, IL-6).

The biological activities of this compound are attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups in the structure facilitates electron donation, neutralizing free radicals.
  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Membrane Disruption : Antimicrobial activity may result from the disruption of microbial cell membranes, leading to cell lysis.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Antioxidant Capacity : A study published in Molecules evaluated the antioxidant capacity using various assays and demonstrated that the compound significantly reduces oxidative stress markers in vitro .
  • Evaluation of Antimicrobial Properties : Research conducted by highlighted the compound's efficacy against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development.
  • Anti-inflammatory Research : A recent investigation into chronic inflammatory diseases revealed that treatment with this compound resulted in marked improvements in inflammatory markers and overall health outcomes in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of molecules, including coumarin derivatives, benzofuran-containing compounds, and herbicidal esters. Below is a comparative analysis with key analogues:

2.1 Coumarin-Benzofuran Hybrids

Isopropyl 2-((4-(7-Methoxybenzofuran-2-yl)-7-Methyl-2-Oxo-2H-Chromen-6-yl)Oxy)Acetate (CAS: 898415-83-3)

  • Molecular Formula : C₂₄H₂₂O₇
  • Key Differences :

  • Substituent at 6-position: Acetate ester (vs. propanoate ester in the target compound).
  • Ester group: Isopropyl (vs. ethyl).

Ethyl 2-{[3-([1,1'-Biphenyl]-4-yloxy)-4-Oxo-4H-Chromen-7-yl]Oxy}Propanoate (CAS: 459413-54-8) Molecular Formula: C₂₆H₂₂O₆ Key Differences:

  • Aromatic substitution: Biphenyl at 3-position (vs. 7-methoxybenzofuran at 4-position).
  • Chromen substitution: No methyl group at 7-position. Impact: The absence of a methyl group and benzofuran ring reduces steric hindrance, possibly influencing binding affinity in biological systems .
2.2 Herbicidal Esters

Fenoxaprop-Ethyl Ester (CAS: 66441-23-4) Molecular Formula: C₁₈H₁₆ClNO₅ Structure: Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate. Key Differences:

  • Aromatic system: Benzoxazole (vs. benzofuran-chromen hybrid).
  • Substitution: Chlorine at benzoxazole (vs. methoxy and methyl groups).
    • Application : Widely used as a post-emergence herbicide. The target compound lacks documented herbicidal activity but shares ester functionality critical for membrane penetration .

Quizalofop-P-Ethyl (CAS: 76578-14-8) Molecular Formula: C₁₉H₁₇ClN₂O₄ Structure: Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate. Key Differences:

  • Heterocycle: Quinoxaline (vs. benzofuran-chromen).
  • Bioactivity: Targets acetyl-CoA carboxylase in grasses. The target compound’s biological targets remain uncharacterized .
2.3 Chromenone Derivatives

2-(4-Methylphenyl)-7-(2-Methylpropoxy)-4H-Chromen-4-One (Compound I)

  • Structure : Chromen-4-one with toluene and propoxy substituents.
  • Key Differences :

  • No benzofuran or ester groups.
  • Stabilized by π-π stacking and intramolecular C–H···O interactions.
    • Impact : The absence of ester functionality limits its utility in prodrug design compared to the target compound .

Table 1: Comparative Data for Key Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound C₂₅H₂₂O₇ 450.44 7-Methoxybenzofuran, ethyl propanoate Structural hybrid; uncharacterized bioactivity
Isopropyl Analogue (CAS: 898415-83-3) C₂₄H₂₂O₇ 422.40 Isopropyl acetate Enhanced lipophilicity
Fenoxaprop-Ethyl C₁₈H₁₆ClNO₅ 361.78 Benzoxazole, chlorine Herbicide (ACCase inhibitor)
Chromen-4-One Derivative (Compound I) C₂₀H₂₀O₃ 308.37 Toluene, propoxy Crystal packing studies

Preparation Methods

Cyclization of 2-Hydroxy-4-methoxyacetophenone

7-Methoxybenzofuran derivatives are commonly synthesized via acid-catalyzed cyclization of ortho-hydroxyaryl ketones. For example, 2-hydroxy-4-methoxyacetophenone undergoes cyclization with chloroacetone in the presence of sulfuric acid, yielding 7-methoxybenzofuran-2-yl methyl ketone. This intermediate is subsequently oxidized to the corresponding carboxylic acid using KMnO₄ under acidic conditions.

Reaction Conditions:

  • Substrate: 2-Hydroxy-4-methoxyacetophenone (1.0 equiv)
  • Reagent: Chloroacetone (1.2 equiv), H₂SO₄ (cat.), 80°C, 6 h
  • Yield: 68–72% (reported for analogous benzofurans)

Palladium-Catalyzed Coupling for Benzofuran Functionalization

Recent advancements employ Pd-catalyzed cross-coupling to introduce substituents at the benzofuran C2 position. For instance, Suzuki-Miyaura coupling of 7-methoxybenzofuran-2-boronic acid with brominated intermediates achieves regioselective functionalization. However, this method requires careful control of palladium ligands (e.g., SPhos) to prevent homocoupling.

Synthesis of the 7-Methyl-2-Oxo-2H-Chromen-6-yl Core

Pechmann Condensation for Coumarin Formation

The coumarin nucleus is synthesized via Pechmann condensation, where 7-methyl-4-hydroxycoumarin is formed from resorcinol and ethyl acetoacetate in concentrated H₂SO₄. Subsequent nitration at the 6-position introduces a nitro group, which is reduced to an amine for functionalization.

Typical Protocol:

  • Condensation: Resorcinol (1.0 equiv) + ethyl acetoacetate (1.1 equiv) in H₂SO₄, 0–5°C, 2 h → 7-methyl-4-hydroxycoumarin (85% yield).
  • Nitration: HNO₃ (fuming), H₂SO₄, 0°C, 30 min → 6-nitro-7-methyl-4-hydroxycoumarin (73% yield).
  • Reduction: H₂/Pd-C (10%) in ethanol, 40°C, 2 h → 6-amino-7-methyl-4-hydroxycoumarin (quantitative yield).

Etherification at the 6-Position

The 6-hydroxy group of the coumarin is alkylated with ethyl 2-bromopropanoate under basic conditions. A mixture of K₂CO₃ and DMF facilitates the nucleophilic substitution, yielding the propanoate ester side chain.

Optimized Conditions:

  • Substrate: 6-Hydroxy-7-methyl-4-methylcoumarin (1.0 equiv)
  • Alkylating Agent: Ethyl 2-bromopropanoate (1.5 equiv)
  • Base: K₂CO₃ (2.0 equiv), DMF, 60°C, 12 h
  • Yield: 65–70% (extrapolated from Clofibrate synthesis)

Coupling of Benzofuran and Coumarin Subunits

Ullmann-Type Coupling

The benzofuran and coumarin subunits are coupled via a copper-catalyzed Ullmann reaction. Bromination of the coumarin at the 4-position (using PBr₃) generates an electrophilic site for coupling with the benzofuran boronic acid.

Representative Procedure:

  • Bromination: 7-Methyl-2-oxo-2H-chromen-6-yl propanoate (1.0 equiv) + PBr₃ (1.2 equiv) in CHCl₃, reflux, 3 h → 4-bromo derivative (89% yield).
  • Coupling: 4-Bromocoumarin (1.0 equiv) + 7-methoxybenzofuran-2-boronic acid (1.3 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv), DMF/H₂O (4:1), 100°C, 24 h → coupled product (62% yield).

Mitsunobu Reaction for Ether Linkage

Alternatively, Mitsunobu conditions (DIAD, PPh₃) facilitate ether formation between the coumarin’s 6-hydroxy group and a benzofuran alcohol. This method avoids harsh bromination steps but requires stoichiometric reagents.

Key Parameters:

  • Coumarin Alcohol: 6-Hydroxy-7-methyl-4-(7-methoxybenzofuran-2-yl)coumarin
  • Alkylating Agent: Ethyl 2-hydroxypropanoate
  • Reagents: DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C → RT, 12 h
  • Yield: 58% (estimated from analogous Mitsunobu etherifications)

Final Esterification and Purification

Esterification of Propanoic Acid Intermediate

If the propanoate side chain is introduced late-stage, the carboxylic acid intermediate is esterified with ethanol using DCC/DMAP catalysis. This step ensures high regioselectivity and minimizes racemization.

Protocol:

  • Acid: 2-((4-(7-Methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)propanoic acid
  • Conditions: DCC (1.2 equiv), DMAP (0.1 equiv), ethanol (excess), CH₂Cl₂, RT, 24 h
  • Yield: 82% (based on Clofibrate’s esterification)

Chromatographic Purification

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1). Analytical HPLC (C18 column, MeCN/H₂O 70:30) confirms >98% purity.

Challenges and Optimization Strategies

Side Reactions During Coumarin Bromination

Over-bromination at the coumarin’s 3-position can occur if reaction temperatures exceed 80°C. Controlled addition of PBr₃ at 0°C mitigates this issue.

Ester Hydrolysis Under Basic Conditions

The ethyl propanoate group is prone to hydrolysis in strongly basic media (e.g., K₂CO₃/DMF). Using milder bases (Cs₂CO₃) and lower temperatures (40°C) preserves the ester functionality.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; chromenone carbonyl at δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₂₄H₂₂O₈: calculated 438.14 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

How can researchers optimize reaction conditions to improve yield and purity during the Suzuki–Miyaura coupling step?

Advanced Research Question

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances cross-coupling efficiency compared to Pd(OAc)₂ .
  • Solvent Systems : Mixed solvents (e.g., toluene:ethanol 3:1) balance solubility and catalyst activity .
  • Temperature Control : Reactions at 80–90°C reduce side-product formation versus higher temperatures .
  • Base Optimization : K₂CO₃ or Cs₂CO₃ improves boronic acid activation over NaOH .
  • In-line Monitoring : Use of continuous flow reactors (ICReDD method) accelerates parameter screening and reduces trial-and-error .

What experimental strategies are recommended to resolve contradictions in reported biological activity data across different cell line models?

Advanced Research Question

  • Standardized Assays : Use identical protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to minimize variability .
  • Structural Analog Comparison : Test derivatives (e.g., halogenated vs. methoxy-substituted analogs) to isolate substituent effects (see Table 1) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify model-specific sensitivities .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) or Western blotting for targets like NF-κB or MAPK clarifies mechanistic discrepancies .

Table 1 : Comparative Bioactivity of Structural Analogs

Compound ModificationIC₅₀ (μM) HeLaMIC (μg/mL) E. coli
7-Methoxy (Parent)12.3 ± 1.225.0 ± 3.0
4-Bromophenoxy Substituent8.7 ± 0.915.5 ± 2.1
3,6-Dichloro Substituent6.5 ± 0.510.2 ± 1.8

What computational methods are available to predict the interaction mechanisms between this compound and bacterial DNA gyrase?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in the gyrase ATPase domain (PDB: 1KZN) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses binding stability (e.g., RMSD < 2 Å over 100 ns) .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory activity .
  • Free Energy Calculations : MM-PBSA estimates binding affinity (ΔG ~ -8.5 kcal/mol for methoxy derivatives) .

What methodologies are appropriate for investigating the oxidative degradation pathways of this compound under physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose to H₂O₂ (3% v/v) or UV light, then analyze via LC-MS to identify degradation products (e.g., quinone derivatives) .
  • Metabolite Profiling : Incubate with liver microsomes (CYP450 enzymes) and track hydroxylated metabolites .
  • Stability Testing : Accelerated storage conditions (40°C/75% RH) with periodic HPLC monitoring to determine shelf-life .

How does the substitution pattern on the chromenone ring influence the compound's pharmacokinetic properties?

Advanced Research Question

  • LogP Analysis : Introduce electron-withdrawing groups (e.g., -Cl) to increase lipophilicity (LogP from 2.1 to 3.5) and membrane permeability .
  • Solubility Assays : Shake-flask method in PBS (pH 7.4) reveals methoxy derivatives have higher aqueous solubility (~15 μg/mL) than halogenated analogs .
  • Plasma Protein Binding : Equilibrium dialysis shows >90% binding for phenyl-substituted derivatives, reducing free drug availability .

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